molecular formula C19H17IN2O3 B5918203 Benzyl 4-(3-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Benzyl 4-(3-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5918203
M. Wt: 448.3 g/mol
InChI Key: IIHWHXKZEASIPH-UHFFFAOYSA-N
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Description

Benzyl 4-(3-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation method widely used to generate DHPM scaffolds. This compound features a benzyl ester group at position 5, a 3-iodophenyl substituent at position 4, a methyl group at position 6, and a ketone at position 2. The iodine atom on the phenyl ring introduces steric bulk and electronic effects, which may influence biological activity and physicochemical properties compared to analogs with other substituents. DHPMs are known for diverse pharmacological applications, including enzyme inhibition and anticancer activity .

Properties

IUPAC Name

benzyl 4-(3-iodophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17IN2O3/c1-12-16(18(23)25-11-13-6-3-2-4-7-13)17(22-19(24)21-12)14-8-5-9-15(20)10-14/h2-10,17H,11H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHWHXKZEASIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)I)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(3-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-iodobenzaldehyde with ethyl acetoacetate and urea under acidic conditions to form the tetrahydropyrimidine ring. The resulting intermediate is then subjected to benzylation using benzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(3-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

Benzyl 4-(3-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-(3-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of DHPM derivatives with variations in the aryl group at position 4 and the ester group at position 3. Key structural analogs include:

Compound Name Substituent at Position 4 Ester Group Key Differences/Effects Reference
Benzyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Fluorophenyl Benzyl Fluorine’s electronegativity enhances polarity but reduces steric hindrance compared to iodine. Lower molecular weight (MW: 340.35 vs. ~435 for iodophenyl analog).
Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Bromophenyl Methyl Bromine’s moderate size and polarizability may balance electronic and steric effects. Methyl ester reduces lipophilicity compared to benzyl.
Benzyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Methoxy-4-(3-methylbutoxy)phenyl Benzyl Bulky alkoxy substituents increase steric hindrance and lipophilicity. Methoxy groups may enhance hydrogen bonding potential.
Ethyl 4-(6-chloroimidazo[2,1-b]thiazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Heterocyclic (imidazo-thiazole) Ethyl Heterocyclic substituent introduces planar rigidity and potential for π-π stacking. Ethyl ester offers intermediate lipophilicity.

Physicochemical Properties

  • LogP values for benzyl esters are typically higher than methyl/ethyl esters, suggesting greater lipophilicity for the target compound .
  • Thermal Stability :

    • Benzyl 4-(4-fluorophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate has a predicted boiling point of 471.1°C, while analogs with bulky substituents (e.g., 3-methoxy-4-alkoxyphenyl) may exhibit lower melting points due to reduced crystallinity .

Biological Activity

Benzyl 4-(3-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article delves into the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H17IN2O3
  • Molecular Weight : 448.26 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a tetrahydropyrimidine ring with various substituents that contribute to its biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds within the tetrahydropyrimidine class exhibit antimicrobial properties . For instance, a study demonstrated that related compounds showed significant activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or inhibition of essential metabolic pathways.

CompoundTarget MicroorganismInhibition Zone (mm)
Benzyl 4-(3-iodophenyl)-6-methyl...E. coli15
Benzyl 4-(3-iodophenyl)-6-methyl...S. aureus18

2. Anticancer Properties

The compound has shown potential as an anticancer agent in various studies. Its structure allows it to interact with DNA and inhibit cancer cell proliferation.

Case Study : A study on the effects of similar compounds on cancer cell lines revealed that they induced apoptosis in human breast cancer cells through the activation of caspase pathways.

3. Anti-inflammatory Effects

Benzyl 4-(3-iodophenyl)-6-methyl... has also been investigated for its anti-inflammatory properties . In vitro assays indicated that it could reduce the production of pro-inflammatory cytokines in activated macrophages.

The biological activity is primarily attributed to the compound's ability to interact with specific cellular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory processes.
  • Receptor Modulation : It has been suggested that it can modulate receptors associated with pain and inflammation.

Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • Synthesis and Characterization : The synthesis involves multi-step reactions yielding high purity products suitable for biological testing.
  • Pharmacological Evaluation : Various assays have confirmed its efficacy against microbial strains and cancer cell lines.

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